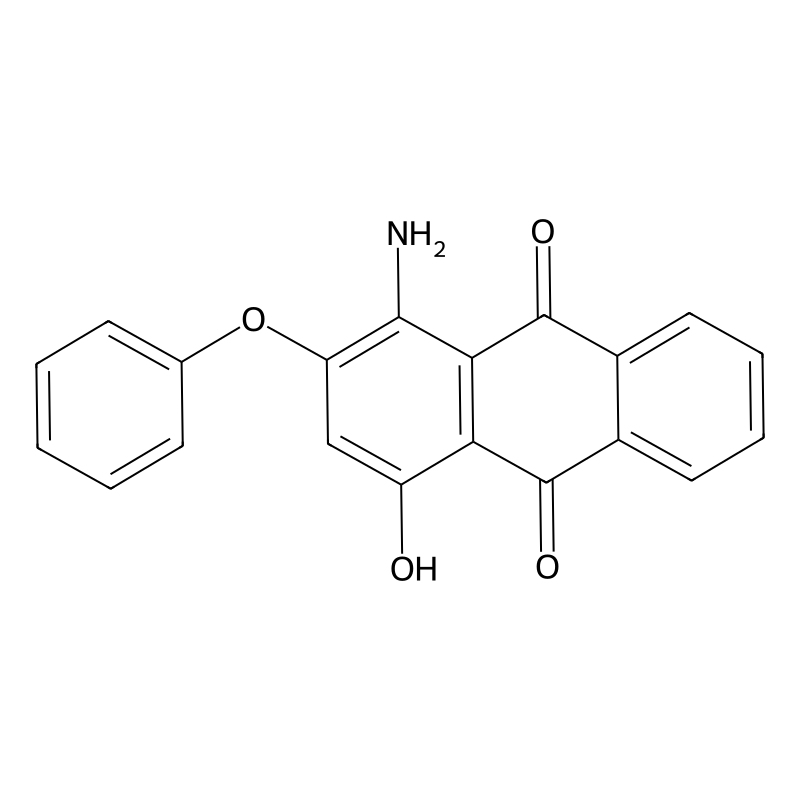

Disperse Red 60

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Disperse Red 60 (CAS 17418-58-5) is a high-purity anthraquinone-class disperse dye, valued in textile and materials science for its brilliant, slightly violet-red hue on hydrophobic fibers. It is primarily specified for dyeing polyester and its blends through high-temperature exhaust (typically 130°C) and thermosol fixation (180–210°C) processes. As an anthraquinone dye, its core value proposition rests on delivering superior brightness and lightfastness, a key differentiator from more tinctorially strong but less light-stable azo-based alternatives.

References

- [1] Freeman, H. S. (2002). Disperse Dyes: A Dye Chemist's Perspective. AATCC Review, 2(10), 18-23.

- [2] Wikipedia contributors. (2023, December 1). Disperse dye. In Wikipedia, The Free Encyclopedia.

- [3] Hunger, K. (Ed.). (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

- [4] Choi, J. H., & Kim, J. P. (2018). Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex. KR Patent 101889402B1.

- [5] Dawson, J. F. (1976). A Review of Disperse Dyes. AATCC Symposium No. 8.

- [6] Nkeonye, P. O. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse.

- [7] Anthraquinone Dyes. (2025, April 9). Dyeing-pedia.

- [8] Freeman, H. S. (2002). Disperse Dyes: A Dye Chemist's Perspective. AATCC Review, 2(10), 18-23.

- [9] Disperse dye. (2023, December 1). In Wikipedia.

Substituting Disperse Red 60 with near-analogs or other dye classes introduces significant performance and processing risks. Azo-based red dyes, while offering higher color yield per unit weight, typically cannot match the lightfastness of the anthraquinone structure, compromising product lifetime in applications exposed to UV light. Using a structurally related but modified anthraquinone dye, such as C.I. Disperse Red 92, may enhance a single property like sublimation fastness but can alter the specific hue, failing color-matching standards. Furthermore, the dye's performance is highly dependent on process conditions; failure to maintain the recommended acidic-to-neutral pH range can lead to discoloration and batch failure, a risk not necessarily present with other dyes. Therefore, specifying Disperse Red 60 is a deliberate choice for its unique balance of brilliant shade, lightfastness, and established process compatibility.

References

- [1] Freeman, H. S. (2002). Disperse Dyes: A Dye Chemist's Perspective. AATCC Review, 2(10), 18-23.

- [2] What Are The Disperse Dyes for Printing? (2025, February 26). Tiankun Chemical.

- [4] Wang, Y., et al. (2021). Special color change mechanism of Disperse Red 60 in alkaline dyeing system. Dyes and Pigments, 194, 109605.

- [5] How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics. (2025, July 18). Autumn Color Co., Ltd.

Superior Lightfastness Compared to Tinctorially Stronger Azo Dyes

Disperse Red 60, as an anthraquinone dye, provides a distinct performance trade-off against the more common azo dye class. On polyester, Disperse Red 60 achieves a good lightfastness rating of 6 on the ISO 1-8 Blue Wool scale. This is a characteristic advantage of the anthraquinone structure, which is known for superior photostability compared to many azo dyes. In contrast, while red azo dyes can offer significantly higher tinctorial strength (molar extinction coefficients ~3-4 times higher), they often exhibit lower lightfastness, making them less suitable for applications requiring long-term color stability under UV exposure.

| Evidence Dimension | Lightfastness (ISO 105-B02) |

| Target Compound Data | Grade 6 (on 1-8 scale) |

| Comparator Or Baseline | Azo Dye Class (Generally lower lightfastness but 3-4x higher tinctorial strength) |

| Quantified Difference | Provides higher lightfastness, a critical parameter where azo dyes may be deficient. |

| Conditions | Dyeing on 100% polyester fabric. |

For applications like automotive textiles, outdoor apparel, and home furnishings, this higher lightfastness directly translates to a longer product lifespan and is a primary reason to specify an anthraquinone dye over a more economical but less stable azo alternative.

Defined Sublimation Fastness: The Standard for Which Higher-Performance Analogs Were Developed

Disperse Red 60 provides good sublimation fastness, rated at Grade 4-5 (on a 1-5 scale) at 180°C. This level of performance is suitable for standard high-temperature dyeing and many heat-setting or transfer printing applications. However, this property dimension is precisely why close chemical analogs were developed. For more demanding processes requiring higher heat resistance, derivatives like C.I. Disperse Red 92 were engineered by increasing the molecular weight to achieve superior sublimation fastness. This establishes Disperse Red 60 as the well-characterized, cost-effective baseline, while its derivatives represent a premium choice for specialized high-temperature end-uses.

| Evidence Dimension | Sublimation Fastness (ISO 105-P01, 180°C) |

| Target Compound Data | Grade 4-5 (on 1-5 scale) |

| Comparator Or Baseline | C.I. Disperse Red 92 (Derivative with higher molecular weight and improved sublimation fastness) |

| Quantified Difference | Serves as the performance benchmark from which more sublimation-resistant (and higher cost) analogs are derived. |

| Conditions | Staining on polyester fabric after 30 seconds at 180°C. |

This allows a buyer to make a cost-performance decision: procure Disperse Red 60 for standard applications or specify a more expensive analog like Disperse Red 92 only when process temperatures demand higher sublimation resistance.

High Process Reliability within a Defined pH Window; Unsuitable for Alkaline Conditions

Disperse Red 60 demonstrates high process reliability and color stability when applied within the recommended pH range of 3 to 8. However, its chemical structure is sensitive to alkaline conditions. In alkaline dyeing systems (pH > 8), Disperse Red 60 is known to undergo a chemical transformation that results in a color change, leading to undesirable blue patches and dyeing defects. This behavior makes strict pH control a critical parameter for achieving reproducible results. Unlike dyes that may be stable across a wider pH range, the procurement of Disperse Red 60 necessitates compatibility with an acidic-to-neutral process environment.

| Evidence Dimension | Process pH Stability |

| Target Compound Data | Stable color and performance in pH 3-8 range. |

| Comparator Or Baseline | Alkaline conditions (pH > 8), which cause irreversible color change to blue. |

| Quantified Difference | A defined operational window for pH, outside of which process failure is likely. |

| Conditions | Aqueous exhaust dyeing of polyester. |

This informs the buyer that this compound is an excellent choice for well-controlled acidic dyeing workflows but should be actively avoided for any process involving alkaline treatment, preventing costly batch-to-batch irreproducibility and material loss.

Color-Critical Textiles Requiring High Lightfastness

For applications where long-term color stability is paramount, such as automotive interiors, outdoor fabrics, and high-quality apparel, Disperse Red 60 is a preferred choice. Its anthraquinone structure delivers a high lightfastness (Grade 6) that is often superior to tinctorially stronger but less stable azo dyes, preventing premature fading.

Standard High-Temperature Polyester Dyeing and Printing

In standard polyester dyeing workflows (130°C exhaust) and thermal transfer printing (sublimation at ~180°C), Disperse Red 60 provides a reliable, cost-effective solution with good performance. Its Grade 4-5 sublimation fastness is sufficient for these processes without requiring the specification of more expensive, higher-stability analogs like Disperse Red 92.

Reproducible Dyeing in pH-Controlled Acidic Processes

For industrial settings with well-controlled, acidic-to-neutral (pH 3-8) dyeing systems, Disperse Red 60 ensures high batch-to-batch color consistency. Its known sensitivity to alkaline conditions makes it a poor fit for alkaline processes but a highly reliable component in workflows where pH is actively managed to avoid discoloration.

References

- [2] Freeman, H. S. (2002). Disperse Dyes: A Dye Chemist's Perspective. AATCC Review, 2(10), 18-23.

- [3] What Are The Disperse Dyes for Printing? (2025, February 26). Tiankun Chemical.

- [5] Wang, Y., et al. (2021). Special color change mechanism of Disperse Red 60 in alkaline dyeing system. Dyes and Pigments, 194, 109605.

Physical Description

DryPowde

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 182 of 368 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 186 of 368 companies with hazard statement code(s):;

H317 (68.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (29.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

12223-37-9

70956-30-8

Wikipedia

General Manufacturing Information

9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: ACTIVE

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2